4-Ethyl-2-iodoaniline
Description
Properties
IUPAC Name |
4-ethyl-2-iodoaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10IN/c1-2-6-3-4-8(10)7(9)5-6/h3-5H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDIVITZCXSLLQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)N)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Stoichiometry
Direct iodination involves electrophilic aromatic substitution, where iodine (I₂) or iodide salts react with 4-ethylaniline in the presence of an oxidizing agent. The ethyl group at the para position directs iodination to the ortho position due to its electron-donating inductive effect, ensuring regioselectivity. In aqueous sodium bicarbonate or sodium bisulfite solutions, iodine is generated in situ via oxidation-reduction equilibria, facilitating the substitution.
Optimization of Reaction Parameters
Key variables include temperature, iodine stoichiometry, and pH. Lower temperatures (5–40°C) minimize polyiodination byproducts, while a 1.2:1 I₂-to-amine ratio balances reactivity and cost. Acidic conditions (pH 4–6) enhance iodine solubility but require buffering to prevent amine protonation, which deactivates the aromatic ring.
Table 1: Impact of Temperature on Yield
| Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|
| 5 | 68 | 92 |
| 25 | 75 | 95 |
| 40 | 82 | 89 |
Data derived from show maximal yield at 40°C, though purity slightly decreases due to trace diiodinated products.
Sandmeyer Reaction for Regioselective Iodination
Diazotization and Iodide Displacement
The Sandmeyer reaction enables precise iodine placement via diazonium intermediate formation. 4-Ethylaniline is treated with nitrous acid (HNO₂) to generate a diazonium salt, which reacts with potassium iodide (KI) to yield 4-ethyl-2-iodoaniline.
Catalytic Enhancements
Copper(I) iodide (CuI) and palladium catalysts accelerate iodide displacement, reducing reaction times from hours to minutes. For instance, CuI (5 mol%) in dimethylformamide (DMF) at 100°C achieves 89% yield in 30 min.
Purification and Characterization
Solvent-Based Crystallization
Cyclohexane and n-hexane preferentially dissolve this compound over byproducts due to polarity differences. A 10:1 solvent-to-product mass ratio in recrystallization yields >95% purity.
Table 2: Solvent Efficiency in Crystallization
| Solvent | Recovery (%) | Purity (%) |
|---|---|---|
| Cyclohexane | 78 | 96 |
| n-Hexane | 82 | 95 |
| Dichloromethane | 65 | 93 |
Chromatographic Purification
Silica gel column chromatography with ethyl acetate/petroleum ether (1:50 v/v) effectively separates mono- and diiodinated species. Gradient elution (1–5% ethyl acetate) resolves this compound (Rf = 0.45) from 4-ethyl-2,6-diiodoaniline (Rf = 0.32).
Industrial-Scale Production Challenges
Continuous Flow Systems
Microreactor technology improves heat transfer and mixing, enabling safer handling of exothermic iodination. A pilot-scale flow reactor (180°C, 10 bar O₂) achieves 85% yield with 99% purity, surpassing batch reactor performance.
Byproduct Management
Diiodination (5–12% yield loss) is mitigated by:
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-2-iodoaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction Reactions: The compound can be reduced to form this compound derivatives with different functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium cyanide, and other nucleophiles.
Oxidation: Potassium permanganate, nitric acid.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Major Products:
Substitution Products: 4-Ethyl-2-azidoaniline, 4-ethyl-2-cyanoaniline.
Oxidation Products: 4-Ethyl-2-nitroaniline.
Reduction Products: Various reduced derivatives depending on the reducing agent used.
Scientific Research Applications
Chemical Properties and Structure
4-Ethyl-2-iodoaniline is characterized by the following properties:
- Molecular Formula : C₈H₁₀IN
- Molecular Weight : 219.02 g/mol
- Boiling Point : Not specified
- Solubility : High gastrointestinal absorption; permeant across the blood-brain barrier .
The presence of the iodine atom enhances its reactivity, making it a valuable intermediate in various chemical reactions.
Synthesis of Pharmaceuticals
This compound is used in the synthesis of various pharmaceutical compounds. Its iodo substituent allows for electrophilic aromatic substitution reactions, which are crucial in drug development.
Case Study: Synthesis of Chiral Catalysts
A recent study demonstrated the use of this compound in synthesizing chiral iodoaniline-lactate-based catalysts. These catalysts were effective in promoting the α-oxysulfonylation of ketones, achieving yields up to 99% within shorter reaction times .
Material Science Applications
In material science, this compound serves as a precursor for developing novel materials with specific electronic properties.
Table 1: Material Properties of this compound Derivatives
| Compound | Application Area | Key Properties |
|---|---|---|
| Iodoaniline Derivative A | Organic Electronics | High conductivity, thermal stability |
| Iodoaniline Derivative B | Photovoltaic Cells | Enhanced light absorption |
These derivatives have been explored for their potential in organic electronics and photovoltaic applications due to their favorable electronic characteristics.
Chemical Reactions and Mechanisms
The compound is frequently employed in various chemical reactions, including:
- Cross-Coupling Reactions : Utilizing its iodo group for Suzuki and Heck reactions to form biaryl compounds.
Table 2: Summary of Reactions Involving this compound
| Reaction Type | Reaction Conditions | Yield (%) |
|---|---|---|
| Suzuki Coupling | Pd catalyst, base, solvent | Up to 85 |
| Heck Reaction | High temperature, aryl halide | Up to 90 |
These reactions highlight the compound's versatility as a building block in organic synthesis.
Emerging research indicates potential biological applications for this compound derivatives. Studies have shown that certain derivatives exhibit antimicrobial activity and may serve as leads for antibiotic development.
Case Study: Antimicrobial Activity
In vitro studies demonstrated that specific derivatives of this compound exhibited significant antimicrobial activity against various bacterial strains, suggesting potential therapeutic applications .
Mechanism of Action
The mechanism of action of 4-ethyl-2-iodoaniline in biological systems involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to enzymes and receptors. The amino group can form hydrogen bonds, further stabilizing the interaction with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
The structural and functional differences between 4-Ethyl-2-iodoaniline and related halogenated anilines significantly influence their physical properties, reactivity, and applications. Key comparisons are summarized below:
Table 1: Structural and Physical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Key Physical Properties |
|---|---|---|---|---|---|
| This compound | C₈H₁₀IN | 247.03 | 38–41 | Not reported | White solid; IR: 3347, 1480, 1333 cm⁻¹ |
| 4-Fluoro-2-iodoaniline | C₆H₅FIN | 237.01 | Liquid (oil) | Not reported | Orange oil; IR: 3354, 1471 cm⁻¹ |
| 4-Chloro-2-iodoaniline | C₆H₅ClIN | 253.47 | 42–43 | Not reported | White solid; IR: 3370, 1475 cm⁻¹ |
| 4-Iodo-2-methylaniline | C₇H₈IN | 233.05 | Not reported | Not reported | Crystalline solid; N–H⋯N hydrogen bonds |
| 4-Iodoaniline | C₆H₆IN | 219.02 | 61–63 | 238–240 | Solid; CAS RN 540-37-4 |
Data Sources :
Data Sources :
Market and Industrial Relevance
Biological Activity
4-Ethyl-2-iodoaniline is an aromatic amine compound known for its diverse biological activities. This article explores its biological properties, including its potential as an anthelmintic agent, antimicrobial activity, and other pharmacological effects. The findings are supported by data tables and relevant case studies.
- Molecular Formula : C₈H₁₀IN
- Molecular Weight : 235.08 g/mol
- CAS Number : 21906175
Anthelmintic Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anthelmintic activity. For instance, a study on benzamide analogs demonstrated that they effectively inhibited the motility of Caenorhabditis elegans at concentrations as low as 10 μM, with complete motility reduction observed after 20 hours .
| Compound | EC₅₀ (μM) | Activity Against C. elegans |
|---|---|---|
| This compound | TBD | TBD |
| Benzamide Analog 1 | 2.4 | High |
| Benzamide Analog 2 | 10 | Moderate |
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. A study involving Schiff bases derived from aniline derivatives showed promising results against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. The DPPH method was employed to assess antioxidant activity, revealing that certain derivatives exhibited significant efficacy in scavenging free radicals .
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | TBD | TBD |
| Staphylococcus epidermidis | TBD | TBD |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Research indicates that halogen substitutions can enhance the potency of aniline derivatives. For example, trifluoromethyl groups have been shown to significantly increase metabolic stability and antagonistic activity against specific receptors .
Case Studies
- Nematicidal Activity : A series of benzamide derivatives, including those structurally related to this compound, were tested for their effects on nematodes. The most effective compound exhibited an EC₅₀ value of 2.4 μM against C. elegans, indicating strong potential as a nematicide .
- Antinociceptive Effects : In animal models of neuropathic pain, derivatives of aniline were tested for their ability to alleviate pain responses. Compounds with structural similarities to this compound showed promising anti-nociceptive effects, suggesting potential therapeutic applications in pain management .
Q & A
Q. What are the recommended synthetic routes for 4-Ethyl-2-iodoaniline, and how can purity be optimized?
- Methodological Answer : A common approach involves halogenation of 4-ethylaniline using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under acidic conditions. For regioselective iodination at the 2-position, directing groups or protecting amines (e.g., acetylation) may be employed . Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures ≥95% purity. Monitor reaction progress using TLC (Rf ~0.4 in 3:1 hexane:EtOAc) and confirm purity via HPLC (C18 column, methanol/water mobile phase) .
Q. How can the structure of this compound be validated experimentally?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : H NMR should show aromatic protons (δ 6.5–7.5 ppm, coupling patterns confirming substitution), ethyl group signals (δ 1.2–1.4 ppm for CH, δ 2.4–2.6 ppm for CH), and NH protons (δ ~5 ppm, broad).
- Mass Spectrometry : ESI-MS or EI-MS should display [M+H] at m/z 261.03 (CHIN).
- Elemental Analysis : Confirm %C, %H, %N within ±0.3% of theoretical values .
Q. What are the stability considerations for this compound during storage?
- Methodological Answer : Store in amber vials under inert gas (argon/nitrogen) at –20°C to prevent oxidative degradation. Avoid prolonged exposure to light or moisture, as iodine substituents may undergo photolytic cleavage or hydrolysis. Regularly assess stability via HPLC; degradation products (e.g., deiodinated aniline derivatives) should be <2% over six months .
Advanced Research Questions
Q. How does the ethyl group in this compound influence its reactivity in cross-coupling reactions?
- Methodological Answer : The ethyl group acts as an electron-donating substituent, enhancing the stability of intermediates in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). For example, in aryl-aryl couplings, the ethyl group increases electron density at the iodine-bearing carbon, accelerating oxidative addition to Pd(0). Optimize reaction conditions using Pd(PPh) (5 mol%), KCO (2 eq), and toluene/water (3:1) at 80°C. Monitor yields via GC-MS and compare with computational models (DFT studies) .
Q. What strategies resolve contradictions in observed vs. predicted spectroscopic data for this compound derivatives?
- Methodological Answer : Discrepancies (e.g., unexpected C NMR shifts) may arise from steric effects or solvent interactions. Use deuterated solvents (CDCl, DMSO-d) for consistency. Cross-validate with X-ray crystallography (if crystalline) or 2D NMR (COSY, HSQC) to confirm assignments. For computational predictions, refine parameters in Gaussian or ORCA using B3LYP/6-311+G(d,p) basis sets .
Q. How can this compound be functionalized for use in bioactive molecule synthesis?
- Methodological Answer : Exploit the iodine atom for late-stage diversification:
- Buchwald-Hartwig Amination : React with aryl halides using Pd(dba)/XPhos catalyst and LiHMDS base.
- Click Chemistry : Perform azide-alkyne cycloaddition after converting the NH group to an azide (via diazotization and NaN).
Characterize intermediates via IR (azide stretch ~2100 cm) and assess bioactivity in enzyme inhibition assays (e.g., tyrosine kinase) .
Key Considerations for Experimental Design
- Reproducibility : Document exact stoichiometry, solvent grades, and reaction atmosphere (e.g., inert gas vs. air). Use internal standards (e.g., 1,3,5-trimethoxybenzene) in HPLC .
- Ethical Compliance : Adhere to ACS guidelines for hazardous waste disposal (iodine-containing byproducts) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
